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molecular formula CaCl2H4O2 B8817594 Calcium dichloride dihydrate

Calcium dichloride dihydrate

Cat. No. B8817594
M. Wt: 147.01 g/mol
InChI Key: LLSDKQJKOVVTOJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04348371

Procedure details

In the flow diagram represented in FIG. 1, an aqueous filtrate from a hemibasic hypochlorite or dibasic hypochlorite process comprised of calcium chloride, calcium hypochlorite, and minor amounts of calcium chlorate is fed through line 7 to blender 8 where it is blended with calcium chlorate mother liquor fed to blender 8 through line 33. The blended solution passes through line 9 to first evaporative crystallizer 12. Crystallizer 12 is operated under vacuum and temperature conditions which produce crystalline calcium chloride dihydrate, calcium chloride tetrahydrate, or calcium chloride hexahydrate or mixtures thereof. The crystalline calcium chloride hydrate is separated from a first mother liquor and recovered through line 13. The first mother liquor is fed through line 29 to second evaporative crystallizer 30. Second evaporative crystallizer 30 is operated under vacuum and temperature conditions which will produce anhydrous crystalline calcium chlorate or crystalline calcium chlorate dihydrate or mixtures thereof. Crystals of the calcium chlorate product are separated from a second mother liquor and recovered through line 31. The second mother liquor is fed to blender 8 through line 33.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
calcium chlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
calcium chlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][O-:2].[Cl-].[Ca+2:4].[Cl-].Cl[O-].[Ca+2].Cl[O-].[Cl:11]([O-])(=O)=[O:12].[Ca+2].[Cl:16]([O-])(=O)=[O:17]>>[OH2:12].[OH2:17].[Cl-:11].[Ca+2:4].[Cl-:16].[OH2:2].[OH2:12].[OH2:12].[OH2:12].[Cl-:1].[Ca+2:4].[Cl-:11].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:11].[Ca+2:4].[Cl-:11] |f:1.2.3,4.5.6,7.8.9,10.11.12.13.14,15.16.17.18.19.20.21,22.23.24.25.26.27.28.29.30|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Ca+2].Cl[O-]
Step Five
Name
calcium chlorate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]
Step Six
Name
calcium chlorate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.O.[Cl-].[Ca+2].[Cl-]
Name
Type
product
Smiles
O.O.O.O.[Cl-].[Ca+2].[Cl-]
Name
Type
product
Smiles
O.O.O.O.O.O.[Cl-].[Ca+2].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04348371

Procedure details

In the flow diagram represented in FIG. 1, an aqueous filtrate from a hemibasic hypochlorite or dibasic hypochlorite process comprised of calcium chloride, calcium hypochlorite, and minor amounts of calcium chlorate is fed through line 7 to blender 8 where it is blended with calcium chlorate mother liquor fed to blender 8 through line 33. The blended solution passes through line 9 to first evaporative crystallizer 12. Crystallizer 12 is operated under vacuum and temperature conditions which produce crystalline calcium chloride dihydrate, calcium chloride tetrahydrate, or calcium chloride hexahydrate or mixtures thereof. The crystalline calcium chloride hydrate is separated from a first mother liquor and recovered through line 13. The first mother liquor is fed through line 29 to second evaporative crystallizer 30. Second evaporative crystallizer 30 is operated under vacuum and temperature conditions which will produce anhydrous crystalline calcium chlorate or crystalline calcium chlorate dihydrate or mixtures thereof. Crystals of the calcium chlorate product are separated from a second mother liquor and recovered through line 31. The second mother liquor is fed to blender 8 through line 33.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
calcium chlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
calcium chlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][O-:2].[Cl-].[Ca+2:4].[Cl-].Cl[O-].[Ca+2].Cl[O-].[Cl:11]([O-])(=O)=[O:12].[Ca+2].[Cl:16]([O-])(=O)=[O:17]>>[OH2:12].[OH2:17].[Cl-:11].[Ca+2:4].[Cl-:16].[OH2:2].[OH2:12].[OH2:12].[OH2:12].[Cl-:1].[Ca+2:4].[Cl-:11].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:11].[Ca+2:4].[Cl-:11] |f:1.2.3,4.5.6,7.8.9,10.11.12.13.14,15.16.17.18.19.20.21,22.23.24.25.26.27.28.29.30|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Ca+2].Cl[O-]
Step Five
Name
calcium chlorate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]
Step Six
Name
calcium chlorate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.O.[Cl-].[Ca+2].[Cl-]
Name
Type
product
Smiles
O.O.O.O.[Cl-].[Ca+2].[Cl-]
Name
Type
product
Smiles
O.O.O.O.O.O.[Cl-].[Ca+2].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04348371

Procedure details

In the flow diagram represented in FIG. 1, an aqueous filtrate from a hemibasic hypochlorite or dibasic hypochlorite process comprised of calcium chloride, calcium hypochlorite, and minor amounts of calcium chlorate is fed through line 7 to blender 8 where it is blended with calcium chlorate mother liquor fed to blender 8 through line 33. The blended solution passes through line 9 to first evaporative crystallizer 12. Crystallizer 12 is operated under vacuum and temperature conditions which produce crystalline calcium chloride dihydrate, calcium chloride tetrahydrate, or calcium chloride hexahydrate or mixtures thereof. The crystalline calcium chloride hydrate is separated from a first mother liquor and recovered through line 13. The first mother liquor is fed through line 29 to second evaporative crystallizer 30. Second evaporative crystallizer 30 is operated under vacuum and temperature conditions which will produce anhydrous crystalline calcium chlorate or crystalline calcium chlorate dihydrate or mixtures thereof. Crystals of the calcium chlorate product are separated from a second mother liquor and recovered through line 31. The second mother liquor is fed to blender 8 through line 33.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
calcium chlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
calcium chlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][O-:2].[Cl-].[Ca+2:4].[Cl-].Cl[O-].[Ca+2].Cl[O-].[Cl:11]([O-])(=O)=[O:12].[Ca+2].[Cl:16]([O-])(=O)=[O:17]>>[OH2:12].[OH2:17].[Cl-:11].[Ca+2:4].[Cl-:16].[OH2:2].[OH2:12].[OH2:12].[OH2:12].[Cl-:1].[Ca+2:4].[Cl-:11].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:11].[Ca+2:4].[Cl-:11] |f:1.2.3,4.5.6,7.8.9,10.11.12.13.14,15.16.17.18.19.20.21,22.23.24.25.26.27.28.29.30|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Ca+2].Cl[O-]
Step Five
Name
calcium chlorate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]
Step Six
Name
calcium chlorate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.O.[Cl-].[Ca+2].[Cl-]
Name
Type
product
Smiles
O.O.O.O.[Cl-].[Ca+2].[Cl-]
Name
Type
product
Smiles
O.O.O.O.O.O.[Cl-].[Ca+2].[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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